A Comprehensive Technical Guide to 4-Methoxyquinoline: Structure, Properties, and Applications
A Comprehensive Technical Guide to 4-Methoxyquinoline: Structure, Properties, and Applications
Abstract
This technical guide provides an in-depth examination of 4-Methoxyquinoline (4-MQ), a heterocyclic aromatic compound of significant interest to the chemical and pharmaceutical sciences. As a key structural motif, the quinoline scaffold is prevalent in a multitude of biologically active compounds, and the specific introduction of a methoxy group at the 4-position profoundly influences its electronic properties, reactivity, and utility. This document offers a holistic overview intended for researchers, chemists, and drug development professionals, covering the fundamental chemical properties, detailed structural elucidation through spectroscopic methods, established synthetic protocols, chemical reactivity, and its applications as a versatile building block in medicinal chemistry.
Introduction to 4-Methoxyquinoline
4-Methoxyquinoline (CAS No. 607-31-8) is a derivative of quinoline, a bicyclic heteroaromatic system where a benzene ring is fused to a pyridine ring.[1][2] The defining feature of 4-MQ is the methoxy (-OCH₃) substituent at the C4 position of the quinoline core.[3] This electron-donating group significantly modulates the electron density of the heterocyclic ring, enhancing its nucleophilicity and influencing its interaction with biological targets. The quinoline core itself is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[4] Consequently, substituted quinolines like 4-MQ are crucial intermediates and target molecules in the synthesis of novel therapeutic agents, particularly in the development of antifungal and antitumor drugs.[5][6]
Molecular Structure and Spectroscopic Profile
The unambiguous characterization of 4-Methoxyquinoline is fundamental to its application in research and synthesis. This is achieved through a combination of modern spectroscopic techniques.
Molecular Formula: C₁₀H₉NO[1][3] Canonical SMILES: COC1=CC=NC2=CC=CC=C21[3][7] InChIKey: RWTCJCUERNMVEZ-UHFFFAOYSA-N[3][7]
Spectroscopic Data Summary
The structural identity of 4-Methoxyquinoline is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, officially curated spectrum from a single source is not available, data from related structures and supplier databases provide a clear and consistent profile.
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings of the quinoline system and a characteristic singlet for the methoxy group protons. Based on data for related methoxyquinolines, the methoxy singlet typically appears around 3.8-4.1 ppm.[8][9] Aromatic protons will appear further downfield, generally between 7.0 and 8.8 ppm.[8] |
| ¹³C NMR | The carbon NMR spectrum will display ten unique signals. The methoxy carbon gives a signal around 55-60 ppm.[8] The remaining nine signals in the aromatic region (approx. 103-165 ppm) correspond to the carbons of the quinoline core.[8][10] |
| Infrared (IR) | Key absorption bands are expected for C=C and C=N stretching vibrations within the aromatic system (approx. 1500-1600 cm⁻¹), C-H aromatic stretching (approx. 3000-3100 cm⁻¹), and prominent C-O stretching from the methoxy group (approx. 1030-1250 cm⁻¹).[11] |
| Mass Spec. (MS) | The molecular ion peak (M⁺) will appear at m/z 159, corresponding to the molecular weight of 4-MQ.[3] Common fragmentation patterns would involve the loss of a methyl group (-CH₃) or the entire methoxy group (-OCH₃). |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of 4-Methoxyquinoline is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 159.18 g/mol | [1][2][3] |
| Appearance | Colorless Oil or Low-Melting Solid | [1][5] |
| Melting Point | 41°C | [1][2][5] |
| Boiling Point | ~284.7°C (estimate) | [1][2][5] |
| Density | ~1.12 g/cm³ (estimate) | [1][5][12] |
| Solubility | Slightly soluble in Chloroform and Methanol | [1][2][5] |
| pKa | 6.37 ± 0.13 (Predicted) | [1][5] |
| Flash Point | 89.7°C | [1][12] |
Synthesis and Manufacturing
The synthesis of the quinoline core is a well-established area of organic chemistry, with several named reactions providing routes to this scaffold. For 4-substituted quinolines, the Conrad-Limpach and Gould-Jacobs reactions are particularly relevant.
General Synthetic Approach: Conrad-Limpach Reaction
A common and robust method for synthesizing 4-hydroxyquinolines, which are direct precursors to 4-methoxyquinolines, is the Conrad-Limpach reaction.[13][14] The process involves two key stages:
-
Condensation: An aniline is reacted with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.
-
Cyclization: The enamine undergoes thermal cyclization at high temperatures to form the 4-hydroxyquinoline.
The resulting 4-hydroxyquinoline can then be readily converted to 4-Methoxyquinoline via Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base.
Detailed Experimental Protocol: Synthesis of 4-Hydroxyquinoline Precursor
This protocol is a generalized representation based on the Conrad-Limpach methodology and should be adapted and optimized based on specific laboratory conditions and safety assessments.
Objective: To synthesize a 4-hydroxyquinoline intermediate.
Materials:
-
Substituted Aniline
-
Ethyl Acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Catalytic amount of acid (e.g., p-toluenesulfonic acid)
Procedure:
-
Step 1: Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts of the substituted aniline and ethyl acetoacetate in a suitable solvent like ethanol. Add a catalytic amount of p-toluenesulfonic acid.
-
Step 2: Reflux: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue reflux until no more water is evolved.
-
Step 3: Solvent Removal: Remove the ethanol under reduced pressure to yield the crude enamine intermediate.
-
Step 4: Cyclization: Add the crude enamine to a flask containing a high-boiling solvent such as Dowtherm A, pre-heated to ~250°C.
-
Step 5: Reaction & Isolation: Maintain the high temperature for 15-30 minutes. The cyclization product often precipitates upon cooling.
-
Step 6: Purification: Allow the mixture to cool to room temperature. Collect the precipitated solid by vacuum filtration, wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the purified 4-hydroxyquinoline.
Causality Note: The high temperature in the cyclization step is critical to overcome the activation energy barrier for the 6-π electrocyclization reaction that forms the quinoline ring system. The choice of a high-boiling, thermally stable solvent like Dowtherm A is essential for achieving and maintaining this temperature safely.
Synthesis Workflow Diagram
Caption: Conrad-Limpach synthesis workflow for 4-Methoxyquinoline.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-Methoxyquinoline is governed by the interplay between the electron-rich benzene ring, the electron-deficient pyridine ring, and the activating effect of the C4-methoxy group.
Electrophilic Aromatic Substitution (EAS)
The methoxy group is a strong activating, ortho, para-directing group. However, in the quinoline system, the situation is more complex. The pyridine ring is deactivated towards EAS. Therefore, electrophilic attack preferentially occurs on the benzene portion of the molecule (positions 5, 6, 7, and 8). The C4-methoxy group strongly activates the C5 and C3 positions through resonance. While the C3 position is on the deactivated pyridine ring, the C5 position on the benzene ring is significantly activated, making it a primary site for reactions like nitration, halogenation, and Friedel-Crafts acylation.
Nucleophilic Aromatic Substitution
While less common, nucleophilic attack can occur, particularly at the C2 position, which is activated by the ring nitrogen. The presence of the C4-methoxy group can further influence this reactivity. In some cases, the methoxy group itself can be displaced by strong nucleophiles, especially if there are activating groups elsewhere on the ring.[15]
Reactions at the Methoxy Group
A synthetically valuable transformation is the cleavage of the methyl ether to yield the corresponding 4-hydroxyquinoline (4-quinolone).[16] This demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. This reaction is crucial as it unmasks a hydroxyl group, providing a versatile handle for further functionalization through esterification or etherification.[16]
Reactivity Pathway Diagram
Caption: Key reactivity pathways for 4-Methoxyquinoline.
Applications in Research and Drug Development
The 4-Methoxyquinoline scaffold is a cornerstone in the development of therapeutic agents due to its favorable physicochemical properties and versatile reactivity.
| Application Area | Description and Examples |
| Antifungal Agents | 4-Methoxyquinoline is used as a key reactant in the synthesis of hybrid molecules like quinoline-4-yl-oxadiazoles, which have demonstrated potent activity against various fungal strains.[2][5] |
| Anticancer Research | The quinoline core is integral to many kinase inhibitors used in oncology.[17] Derivatives of 4-anilinoquinolines, which can be synthesized from 4-MQ precursors, have shown significant antiproliferative activity against cancer cell lines like HeLa and BGC823.[6] |
| Antimalarial Drugs | Historically, 4-substituted quinolines are famous for their antimalarial properties (e.g., Chloroquine). Research continues to explore new derivatives for combating drug-resistant malaria strains. |
| Organic Synthesis | It serves as a valuable building block for more complex heterocyclic systems. Its functional groups can be manipulated to construct elaborate molecular architectures for materials science and medicinal chemistry.[16] |
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 4-Methoxyquinoline.
-
Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18] Handle in a well-ventilated area or a chemical fume hood.[18][19]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][5][19]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[20] If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[18][20] Seek medical attention if symptoms persist.
Conclusion
4-Methoxyquinoline is a molecule of considerable scientific importance, bridging fundamental organic chemistry with applied pharmaceutical research. Its unique electronic structure, conferred by the C4-methoxy substituent on the privileged quinoline scaffold, dictates its chemical behavior and establishes its role as a versatile synthetic intermediate. The detailed understanding of its properties, synthesis, and reactivity outlined in this guide serves to empower researchers in leveraging this compound for the discovery and development of novel chemical entities with significant therapeutic potential.
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